1-Bromo-3-butoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

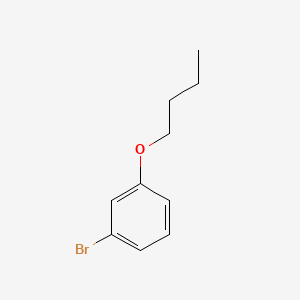

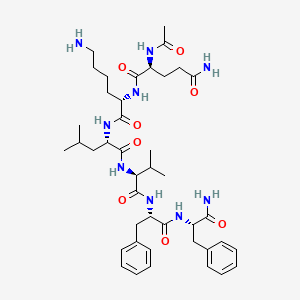

1-Bromo-3-butoxybenzene is an organic compound with the CAS Number: 165800-57-7 . It has a molecular weight of 229.12 and its linear formula is C10H13BrO . The compound is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H13BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromo group and a butoxy group attached.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.12 and a linear formula of C10H13BrO . The compound is also known by its IUPAC name, this compound .Applications De Recherche Scientifique

Ultrasound-Assisted Synthesis

1-Bromo-3-butoxybenzene has been used in the preparation of 1-butoxy-4-nitrobenzene using ultrasound-assisted organic solvent conditions. This method showed enhanced reaction efficiency compared to traditional methods (Harikumar & Rajendran, 2014).

Ring Expansion Research

In a study on ring expansion, 1-bromo-1-alumacyclonona-2,4,6,8-tetraene was prepared using 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne. This research contributes to our understanding of chemical ring structures and their transformations (Agou et al., 2015).

Synthesis of Gallic Acid

In the field of pharmaceuticals, this compound has been involved in the synthesis of gallic acid, demonstrating its utility in complex organic synthesis (Kozak, Kronrád, & Procházka, 1978).

Thermo Physical Properties Measurement

The compound has been used to study the viscosities and densities of binary liquid mixtures, contributing to our understanding of the physical properties of such mixtures (Ramesh, Yunus, & Ramesh, 2015).

Solvent Effect on Reactions

The effect of solvents on the lithium-bromine exchange reactions of aryl bromides, including this compound, has been explored. This is significant for understanding and optimizing such reactions in organic synthesis (Bailey, Luderer, & Jordan, 2006).

Synthesis of Benzene Derivatives

The compound has been used in the synthesis of benzene derivatives, showing its applicability in producing compounds with diverse chemical structures (Leroux & Schlosser, 2002).

Pharmaceutical Intermediates

this compound has been used in the synthesis of pharmaceutical intermediates, highlighting its role in drug development (Xuan et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-3-butoxybenzene is the benzene ring in organic compounds. The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of new carbon-carbon bonds and the introduction of new functional groups into the aromatic system .

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon-carbon bond in the aromatic system . This results in the introduction of a new functional group into the aromatic system, which can significantly alter the chemical properties of the original compound . On a cellular level, the effects would depend on the specific biological context and the other functional groups present in the molecule.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reaction . For example, certain solvents can increase the reaction rate, while others can decrease it . Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.

Propriétés

IUPAC Name |

1-bromo-3-butoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFKAEIPFYHIRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651333 |

Source

|

| Record name | 1-Bromo-3-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165800-57-7 |

Source

|

| Record name | 1-Bromo-3-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)

![2H-Pyran-2-methanol,6-ethoxytetrahydro-3-methyl-,acetate,[2S-(2alpha,3bta,6bta)]-(9CI)](/img/no-structure.png)

![4-Thia-6-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,5,7,9,11,13-heptaene](/img/structure/B573205.png)

![(6R,7R)-7-formamido-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573219.png)